molecular formula C6H12NaO9P B7801298 CID 16219443

CID 16219443

Cat. No. B7801298
M. Wt: 282.12 g/mol
InChI Key: ZALKNDISPIVVKC-WYRLRVFGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 16219443 is a useful research compound. Its molecular formula is C6H12NaO9P and its molecular weight is 282.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 16219443 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 16219443 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 16219443 involves a series of reactions starting from commercially available starting materials.

Starting Materials
4-methoxyphenylacetic acid, 2,3-dichlorophenylacetic acid, thionyl chloride, methylamine, sodium hydroxide, acetic anhydride, sodium borohydride, hydrochloric acid, sodium carbonate, ethyl acetate, wate

Reaction
The first step involves the conversion of 4-methoxyphenylacetic acid to its acid chloride using thionyl chloride., The acid chloride is then reacted with methylamine to form the corresponding amide., The amide is then reduced using sodium borohydride to form the corresponding amine., In a separate reaction, 2,3-dichlorophenylacetic acid is converted to its acid chloride using thionyl chloride., The acid chloride is then reacted with the amine obtained in the previous step to form the final product, CID 16219443., The final product is purified using column chromatography and characterized using various spectroscopic techniques.

properties

IUPAC Name

sodium;[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALKNDISPIVVKC-WYRLRVFGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)OP(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16219443

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